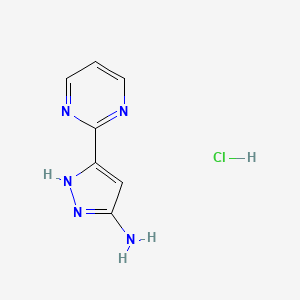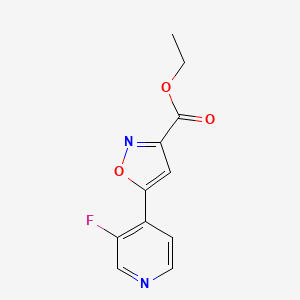
3-(Dichloromethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dichloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of a dichloromethyl group and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-5-methylpyridine typically involves the chlorination of 5-methylpyridine. One common method is the reaction of 5-methylpyridine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dichloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Methoxide Ion: Used in substitution reactions to replace the dichloromethyl group with a methoxy group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Methoxy-substituted Pyridines: Formed through substitution reactions.
Oxidized Pyridine Derivatives: Formed through oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
3-(Dichloromethyl)-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Dichloromethyl)-5-methylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloromethyl group, which makes the pyridine ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trichloromethyl)pyridine: Similar structure but with an additional chlorine atom.
3-(Chloromethyl)pyridine: Lacks one chlorine atom compared to 3-(Dichloromethyl)-5-methylpyridine.
5-Methylpyridine: The parent compound without the dichloromethyl group.
Uniqueness
This compound is unique due to the presence of both a dichloromethyl group and a methyl group on the pyridine ring
Propriétés
Formule moléculaire |
C7H7Cl2N |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
3-(dichloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3 |
Clé InChI |
RDWCURGDYFWRBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















